Matrine
Overview
Description
Matrine is an alkaloid found in plants from the genus Sophora . It has a variety of pharmacological effects, including anti-cancer effects, as well as κ-opioid and μ-opioid receptor agonism . Matrine possesses strong antitumor activities in vitro and in vivo . It is a component of the traditional Chinese medical herb Sophora flavescens Ait .
Synthesis Analysis
Matrine is extracted and isolated from the root bark of Sophora flavescens . The most common form is α-Matrine, which is soluble in water, methanol, ethyl alcohol, trichloromethane, methylbenzene and is slightly soluble in petroleum ether . The modification of matrine over the past five years has been mainly on the D-ring .Molecular Structure Analysis
Matrine is a tetracyclic quinolizidine alkaloid with the chemical formula C15H24N2O and a molecular weight of 248.36 . Two quinazine rings bind Matrine together. The molecule contains four six-membered rings .Chemical Reactions Analysis
The Matrine derivatives were obtained by aldol condensation reaction with Matrine and 3-methoxy benzaldehyde, 2,3-dimethoxybenzaldehyde, 3, 4, 5-trimethoxybenzaldehyde or 2, 3, 4-trimethoxybenzaldehyde, which exhibited better anti-proliferation activity against cancer cells HT-29 and PANC-1 than Matrine .Physical And Chemical Properties Analysis
Matrine exists in two states of matter: solid and liquid . α-Matrine is an acicular or columnar crystal with a melting point of 76°C . It is soluble in water, methanol, ethyl alcohol, trichloromethane, methylbenzene and is slightly soluble in petroleum ether .Scientific Research Applications
Anticancer Activities
Matrine has been extensively researched for its anticancer properties across multiple types of cancers. It is known to inhibit cancer cell proliferation, arrest the cell cycle, induce apoptosis, and inhibit metastasis. Additionally, matrine plays a role in reversing anticancer drug resistance and reducing the toxicity of anticancer drugs. Its mechanism is mainly related to the inhibition of inflammatory responses and apoptosis, suggesting a broad spectrum of treatable diseases spanning the nervous system, circulatory system, and immune system (Zhang et al., 2020). Further studies emphasize matrine's effect on tumor cell migration and proliferation, inducing differentiation, and affecting the expression of tumor-related proteins and oncogenes, thereby highlighting its potential as an antitumor agent (CaoH. et al., 2011).
Neurodegenerative Diseases
Research suggests matrine's therapeutic effects on Alzheimer's syndrome through mechanisms related to the inhibition of the inflammatory response and apoptosis, indicating its potential in treating neurodegenerative diseases (Zhang et al., 2020).
Cardiovascular and Immune System Disorders
Matrine shows promise in treating cardiovascular diseases like myocardial ischemia and immune system disorders such as rheumatoid arthritis and osteoporosis. Its multifaceted mechanisms of action, including anti-inflammatory effects, suggest its utility in a wide range of systemic diseases (Zhang et al., 2020).
Pharmacological Mechanisms
The pharmacological effects of matrine are diverse, indicating its high research value. Matrine's mechanisms of action include influencing various signaling pathways, regulating gene expression related to cancer progression, and modulating immune responses. This diversity in action underscores the potential for matrine to be leveraged in novel therapeutic strategies for multiple diseases, particularly in cancer therapy (CaoH. et al., 2011; Zhang et al., 2020).
Safety And Hazards
Future Directions
The research progress of matrine derivatives obtained using two methods (extraction from Sophora flavescens and structural modifications) from 2018 to 2022 in terms of pharmacological activity, mechanism of action, and structure–activity relationship are presented . The modification of matrine over the past five years has been mainly on the D-ring . Many new matrine alkaloids have been extracted from natural products, some of which have good pharmacological activity, which broadens the strategy for matrine structural modification in the future .
properties
IUPAC Name |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXGIUJOOQZMP-JLNYLFASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@@H](CCC4)CN2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274188 | |
Record name | Matrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Matrine | |
CAS RN |
519-02-8 | |
Record name | Matrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Matrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Matrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Matrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,5H,10H-Dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-, (7aS,13aR,13bR,13cS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MATRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N390W430AC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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